1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure It features a bromomethyl group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chlorination and thiomethylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and safety. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
- 1-(2-(Bromomethyl)-6-(ethylthio)phenyl)-2-chloropropan-1-one
- 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-bromopropan-1-one
Uniqueness: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and chloropropanone groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-8(6-12)4-3-5-9(10)15-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
NWTVXMCYDMLTED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1SC)CBr)Cl |
Origin of Product |
United States |
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